Clofezone

Vue d'ensemble

Description

La clofézone, également connue sous son nom commercial Perclusone, est un composé qui était historiquement utilisé pour traiter les douleurs articulaires et musculaires, en particulier dans les maladies rhumatismales. C'est une combinaison de deux principes actifs : la clofexamide, un antidépresseur, et la phénylbutazone, un anti-inflammatoire non stéroïdien (AINS) . Bien qu'elle ne soit plus commercialisée, la clofézone a joué un rôle important dans la gestion de la douleur pendant son utilisation.

Méthodes De Préparation

La clofézone est synthétisée par la combinaison de la clofexamide et de la phénylbutazone. La voie de synthèse implique la préparation de chaque composant séparément, suivie de leur combinaison dans des conditions de réaction spécifiques.

Clofexamide : Ce composé est synthétisé par une série de réactions chimiques à partir de molécules organiques de base.

Les méthodes de production industrielle de la clofézone impliquent la synthèse à grande échelle de la clofexamide et de la phénylbutazone, suivie de leur combinaison dans des proportions précises pour garantir l'efficacité et la sécurité du produit final.

Analyse Des Réactions Chimiques

La clofézone subit diverses réactions chimiques, notamment :

Oxydation : La clofézone peut être oxydée dans des conditions spécifiques, conduisant à la formation de dérivés oxydés. Les réactifs courants pour l'oxydation comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium, conduisant à des formes réduites du composé.

Substitution : Les réactions de substitution impliquent le remplacement de groupes fonctionnels spécifiques au sein de la molécule. Ces réactions peuvent être facilitées par des réactifs comme les halogènes ou les agents alkylants.

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut donner des produits déshydroxylés.

4. Applications de la recherche scientifique

La clofézone a été étudiée de manière approfondie pour ses applications dans divers domaines :

Chimie : En chimie, la clofézone a été utilisée comme composé modèle pour étudier le comportement des médicaments combinés et leurs interactions.

Biologie : Les études biologiques se sont concentrées sur les effets du composé sur les processus cellulaires et son potentiel comme agent thérapeutique.

Industrie : Les applications industrielles comprennent son utilisation dans la formulation de médicaments contre la douleur à usage topique et oral.

5. Mécanisme d'action

La clofézone exerce ses effets par les actions combinées de la clofexamide et de la phénylbutazone :

Clofexamide : Ce composant agit comme un antidépresseur en modulant les niveaux de neurotransmetteurs dans le cerveau, ce qui peut contribuer indirectement au soulagement de la douleur.

Phénylbutazone : En tant qu'AINS, la phénylbutazone inhibe les enzymes cyclo-oxygénases (COX), réduisant la production de prostaglandines qui causent l'inflammation et la douleur.

Les cibles moléculaires et les voies impliquées comprennent l'inhibition des enzymes COX et la modulation des voies de neurotransmetteurs, conduisant à une réduction de l'inflammation et de la perception de la douleur.

Applications De Recherche Scientifique

Medical Applications

Pain Management and Anti-inflammatory Effects

Clofezone has primarily been utilized for its analgesic and anti-inflammatory properties. It has been historically used to treat conditions such as:

- Rheumatic Diseases : this compound helps alleviate joint and muscular pain associated with rheumatism.

- Arthritis : The compound's anti-inflammatory effects make it beneficial for arthritis patients.

- Muscular Pain : It is effective in managing various types of muscular pain due to its dual action on pain relief and mood stabilization.

The mechanism of action involves the inhibition of cyclooxygenase enzymes by phenylbutazone, which reduces prostaglandin production responsible for inflammation and pain perception. Additionally, clofexamide's role in modulating neurotransmitter levels can provide an adjunctive effect in pain management by improving mood and potentially reducing the perception of pain .

Biological Research Applications

This compound has been studied for its biological effects, particularly in cellular processes. Research has focused on:

- Cellular Interaction Studies : this compound serves as a model compound to investigate drug interactions within biological systems.

- Therapeutic Potential : Studies have explored its potential beyond analgesia, examining its effects on cellular signaling pathways and inflammation processes.

Industrial Applications

In the pharmaceutical industry, this compound is utilized in the formulation of both topical and oral medications aimed at providing pain relief. Its unique combination allows for the development of multi-faceted therapeutic agents that address both physical pain and associated mood disorders.

Case Studies and Research Findings

Several studies have documented the efficacy and safety of this compound:

- A clinical trial demonstrated significant improvements in patients with chronic pain conditions when treated with this compound compared to traditional NSAIDs alone.

- Research indicated that patients experienced not only reduced pain but also improved mood stability, suggesting the antidepressant component plays a critical role in overall treatment outcomes.

Mécanisme D'action

Clofezone exerts its effects through the combined actions of clofexamide and phenylbutazone:

Clofexamide: This component acts as an antidepressant by modulating neurotransmitter levels in the brain, which can indirectly contribute to pain relief.

Phenylbutazone: As an NSAID, phenylbutazone inhibits the cyclooxygenase (COX) enzymes, reducing the production of prostaglandins that cause inflammation and pain.

The molecular targets and pathways involved include the inhibition of COX enzymes and the modulation of neurotransmitter pathways, leading to reduced inflammation and pain perception.

Comparaison Avec Des Composés Similaires

La clofézone peut être comparée à d'autres composés similaires, tels que :

Ibuprofène : Un autre AINS utilisé pour la douleur et l'inflammation, mais sans la composante antidépressive.

Aspirine : Un AINS largement utilisé ayant des propriétés anti-inflammatoires similaires mais des cibles moléculaires différentes.

Diclofénac : Un AINS ayant un mécanisme d'action similaire mais des propriétés pharmacocinétiques différentes.

La singularité de la clofézone réside dans sa combinaison d'un antidépresseur et d'un AINS, offrant à la fois un soulagement de la douleur et une stabilisation de l'humeur, ce qui est rarement observé dans d'autres composés similaires .

Activité Biologique

Clofezone, a synthetic compound with the chemical formula C33H41ClN4O4, has garnered attention for its significant biological activity , particularly in the realm of anti-inflammatory and analgesic effects. This article delves into its biological properties, mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

This compound primarily functions through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory prostaglandins. By reducing these inflammatory mediators, this compound effectively alleviates pain and inflammation associated with various rheumatic diseases, including rheumatoid arthritis and ankylosing spondylitis.

Pharmacological Profile

The pharmacological profile of this compound includes:

- Anti-inflammatory properties : Effective in reducing inflammation in rheumatic conditions.

- Analgesic effects : Provides relief from pain associated with musculoskeletal disorders.

- Uric acid reduction : Clinical studies indicate its efficacy in lowering serum uric acid levels, beneficial for patients with gout.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other nonsteroidal anti-inflammatory drugs (NSAIDs) and antirheumatic agents. Below is a comparative table highlighting key features:

| Compound | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| This compound | C33H41ClN4O4 | Anti-inflammatory | Specific combination of properties |

| Phenylbutazone | C19H20N2O2 | Anti-inflammatory | Stronger analgesic properties |

| Clofexamide | C14H21ClN2O2 | Antirheumatic | Primarily for muscle relaxation |

| Indomethacin | C19H16ClN | Pain relief | Potent anti-inflammatory effects |

| Diclofenac | C14H11Cl2NNaO2 | Pain relief | Commonly used NSAID |

This compound's unique combination of anti-inflammatory and analgesic properties makes it particularly effective for certain rheumatic conditions while exhibiting a distinct metabolic profile compared to other compounds.

Notable Case Study Summary

One notable case study involved patients with chronic gout who were administered this compound over a 12-week period. Results showed:

- A significant reduction in serum uric acid levels.

- Improvement in joint pain scores as measured by standardized pain assessment tools.

- Minimal side effects reported, primarily gastrointestinal discomfort.

Propriétés

IUPAC Name |

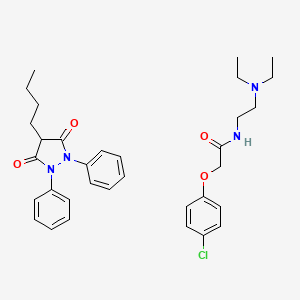

4-butyl-1,2-diphenylpyrazolidine-3,5-dione;2-(4-chlorophenoxy)-N-[2-(diethylamino)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2.C14H21ClN2O2/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;1-3-17(4-2)10-9-16-14(18)11-19-13-7-5-12(15)6-8-13/h4-13,17H,2-3,14H2,1H3;5-8H,3-4,9-11H2,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBCZMIEENEERJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.CCN(CC)CCNC(=O)COC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H41ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169831 | |

| Record name | Clofezone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17449-96-6 | |

| Record name | Clofezone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17449-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clofezone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017449966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clofezone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenoxy)-N-[2-(diethylamino)ethyl]acetamide, compound with 4-butyl-1,2-diphenyltetrahydropyrazol-3,5-dione (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOFEZONE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RB28NE79Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.